Cas no 82452-99-1 (4-Chloro-3-iodocinnoline)

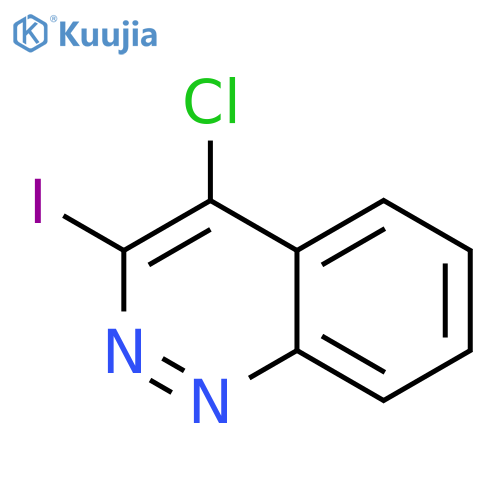

4-Chloro-3-iodocinnoline structure

商品名:4-Chloro-3-iodocinnoline

4-Chloro-3-iodocinnoline 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-iodocinnoline

- 82452-99-1

- DTXSID10512700

- A922893

- G11249

-

- MDL: MFCD22565718

- インチ: InChI=1S/C8H4ClIN2/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H

- InChIKey: DEOSDIOOYNWSMJ-UHFFFAOYSA-N

- ほほえんだ: IC1=NN=C2C=CC=CC2=C1Cl

計算された属性

- せいみつぶんしりょう: 289.91077g/mol

- どういたいしつりょう: 289.91077g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-Chloro-3-iodocinnoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449041825-1g |

4-Chloro-3-iodocinnoline |

82452-99-1 | 95% | 1g |

$646.84 | 2023-09-01 | |

| Chemenu | CM277163-1g |

4-Chloro-3-iodocinnoline |

82452-99-1 | 95% | 1g |

$729 | 2021-06-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-250mg |

4-Chloro-3-iodocinnoline |

82452-99-1 | 98% | 250mg |

¥3292.00 | 2024-07-28 | |

| Crysdot LLC | CD11051601-1g |

4-Chloro-3-iodocinnoline |

82452-99-1 | 95+% | 1g |

$772 | 2024-07-18 | |

| Chemenu | CM277163-1g |

4-Chloro-3-iodocinnoline |

82452-99-1 | 95% | 1g |

$697 | 2024-07-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-2.5g |

4-Chloro-3-iodocinnoline |

82452-99-1 | 98% | 2.5g |

¥14709.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1618650-1g |

4-Chloro-3-iodocinnoline |

82452-99-1 | 98% | 1g |

¥6216.00 | 2024-07-28 |

4-Chloro-3-iodocinnoline 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

82452-99-1 (4-Chloro-3-iodocinnoline) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Amadis Chemical Company Limited

(CAS:82452-99-1)4-Chloro-3-iodocinnoline

清らかである:99%

はかる:1g

価格 ($):523.0